
6,7-dimethoxy-N-phenylquinazolin-4-amine
Descripción general
Descripción
WHI-P258 es un compuesto de quinazolina conocido por su función como inhibidor de la Janus quinasa 3 (JAK3). Se une al sitio activo de JAK3 con una constante de inhibición estimada (K_i) de aproximadamente 72 micromolares. A pesar de su afinidad de unión, WHI-P258 no inhibe la actividad de JAK3 y se utiliza a menudo como un control negativo en estudios que involucran inhibidores de JAK3 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de WHI-P258 implica la formación de la estructura central de quinazolina, seguida de la introducción de grupos metoxi y la parte de fenilamina. La ruta sintética general incluye:
Formación del Núcleo de Quinazolina: Este paso generalmente implica la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción de Grupos Metoxi: La metoxilación se logra usando metanol en presencia de un catalizador.
Unión de la Parte de Fenilamina: Este paso involucra la reacción del intermedio de quinazolina con anilina en condiciones adecuadas para formar el producto final.
Métodos de Producción Industrial
La producción industrial de WHI-P258 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica típicamente utilizando técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
WHI-P258 experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los grupos metoxi y la parte de fenilamina pueden participar en reacciones de sustitución nucleófila.
Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción, aunque estas son menos comunes en sus aplicaciones típicas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, y las reacciones se llevan a cabo típicamente en disolventes polares como el dimetilsulfóxido (DMSO).
Oxidación y Reducción: Se pueden usar reactivos como peróxido de hidrógeno o borohidruro de sodio en condiciones controladas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales unidos al núcleo de quinazolina .
Aplicaciones Científicas De Investigación
6,7-dimethoxy-N-phenylquinazolin-4-amine is a quinazoline derivative that has been explored for various biological activities. Quinazolines and their derivatives are important structures in medicinal chemistry, displaying a wide range of biological activities, including anticancer, antitubercular, antimalarial, antileishmanial, antibacterial, and antifungal activities .
Anticancer Activity
Triazole-substituted quinazoline hybrids have been synthesized and evaluated for anticancer activity targeting epidermal growth factor receptor (EGFR) tyrosine kinase .
- Most of these compounds showed moderate to good antiproliferative activity against four cancer cell lines: HepG2, HCT116, MCF-7, and PC-3 .
- One compound, 5b , exhibited good antiproliferative activity (IC50 = 20.71 μM) against MCF-7 cell lines. Molecular docking results revealed that compound 5b formed a hydrogen bond with Met 769 and Lys 721 and a π–sulfur interaction with Met 742 of EGFR tyrosine kinase (PDB ID: 1M17). Compound 5b also decreases the expression of EGFR and p-EGFR and induces apoptosis through reactive oxygen species generation, followed by a change in mitochondrial membrane potential .
- A series of hybrids bearing N-phenylquinazolin-4-amine and hydroxamic acid moieties were designed and identified as dual VEGFR-2/HDAC inhibitors .
- Compound 6fd exhibited the most potent inhibitory activity against HDAC with IC50 of 2.2 nM and a strong inhibitory effect against VEGFR-2 with IC50 of 74 nM. It also showed the most potent inhibitory activity against a human breast cancer cell line MCF-7 with IC50 of 0.85 μM. Docking simulation supported the initial pharmacophoric hypothesis and suggested a common mode of interaction at the active binding sites of VEGFR-2 and HDLP, demonstrating that compound 6fd is a potential agent for cancer therapy deserving further research .
- N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DW-8, has demonstrated antiproliferative efficacy in colon cancer cells, mediated by intrinsic apoptosis .
- DW-8 induced a concentration-dependent increase in the levels of cleaved PARP compared to the negative control and significantly upregulated cleaved caspase-3 and cleaved caspase-7 in lysates of SW620 cells, suggesting the induction of caspases-dependent apoptosis by DW-8 .
Anticonvulsant Activity
Quinazolin-4(3H)-ones have been explored for anticonvulsant activities .
- 2‐((6,7‐dimethoxy‐4‐oxo‐2‐phenylquinazolin‐3(4H)‐yl)amino)‐N‐(substituted phenyl)acetamides were rationally designed and screened for anticonvulsant activities through in vivo experiments .
- Compound 4d emerged as a prototype with excellent anti‐seizure action in mice against electroshock, chemically induced, and pharmaco‐resistant 6‐Hz seizure models, with no symptoms of neurotoxicity and hepatotoxicity (ED50 = 23.5 mg/kg, MES, mice, i.p.; ED50 = 32.6 mg/kg, scPTZ, mice, i.p.; ED50 = 45.2 mg/kg, 6‐Hz, mice, i.p.; TD50 = 325.9 mg/kg, mice, i.p.) .
- Compound 4l was investigated in mice for its pharmacological profile and proved to be a safer anticonvulsant, devoid of the side effects such as motor dysfunction and hepatotoxicity of classical antiepileptic drugs (ED50 = 26.1 mg/kg, MES, mice, i.p.; ED50 = 79.4 mg/kg, scPTZ, mice, i.p.; TD50 = 361.2 mg/kg) .
Other Activities
Mecanismo De Acción
WHI-P258 ejerce sus efectos al unirse al sitio activo de JAK3. Sin embargo, no inhibe la actividad de JAK3, lo que lo convierte en un control negativo útil en estudios que involucran inhibidores de JAK3. La unión de WHI-P258 a JAK3 se caracteriza por una constante de inhibición (K_i) de aproximadamente 72 micromolares .
Comparación Con Compuestos Similares
WHI-P258 se compara con otros inhibidores de JAK3 basados en quinazolina, como WHI-P131. Si bien WHI-P131 es un potente inhibidor de JAK3, WHI-P258 se une a JAK3 pero no inhibe su actividad. Esta propiedad única hace que WHI-P258 sea valioso como control negativo en estudios de investigación .
Lista de Compuestos Similares
WHI-P131: Un potente inhibidor de JAK3.
PD153035: Otro compuesto basado en quinazolina con diferentes actividades biológicas
Actividad Biológica
6,7-Dimethoxy-N-phenylquinazolin-4-amine, also known as WHI-P258, is a compound of significant interest due to its biological activity, particularly as an inhibitor of Janus Kinase 3 (JAK3). This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 283.31 g/mol. Its structure features two methoxy groups at positions 6 and 7 on the quinazoline ring, which are critical for its biological activity.
Target Enzyme:
The primary target of this compound is JAK3, which plays a crucial role in the JAK/STAT signaling pathway. This pathway is involved in various cellular processes, including cell proliferation and survival.
Mode of Action:
The compound binds to the active site of JAK3, inhibiting its kinase activity. This inhibition disrupts the downstream signaling cascades that promote cell growth and survival, particularly in cancer cells.
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor effects:
- In vitro Studies: In colon cancer cell lines (e.g., SW620), the compound induced apoptosis through intrinsic pathways. Increased levels of cytochrome c and cleaved caspases were observed, indicating activation of apoptotic signaling .
- In vivo Studies: The compound showed significant tumor growth inhibition in xenograft models. For instance, daily administration at doses around 100 mg/kg resulted in a notable reduction in tumor size .
Comparison with Other Compounds
A comparative analysis with other quinazoline derivatives highlights the unique biological activity of this compound:
Compound Name | Target | IC50 (nM) | Notes |
---|---|---|---|
WHI-P258 (this compound) | JAK3 | ~30 | Potent JAK3 inhibitor with antitumor properties |
ZD6474 (vandetanib) | VEGFR-2 | ~400 | Improved solubility and efficacy in vivo |
DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | EGFR | ~0.025 | Highly selective EGFR inhibitor |
Pharmacokinetics and Solubility
This compound is soluble in DMSO but exhibits low oral bioavailability due to poor solubility in physiological conditions. Modifications to its structure have been explored to enhance solubility and bioavailability without compromising efficacy .
Case Studies
- Colon Cancer Model: A study involving SW620 colon cancer cells treated with varying concentrations of WHI-P258 showed significant apoptosis induction compared to controls. The expression levels of Bcl2 decreased while pro-apoptotic markers increased, confirming the compound's role in promoting cell death through intrinsic pathways .
- Xenograft Studies: In animal models, administration of WHI-P258 led to a substantial reduction in tumor volume when compared to untreated controls. This suggests its potential as a therapeutic agent against solid tumors .
Propiedades
IUPAC Name |
6,7-dimethoxy-N-phenylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKCGAHOCZLYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274409 | |
Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21561-09-1 | |
Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.